molecular formula C21H30N2O2 B4892968 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine

カタログ番号 B4892968
分子量: 342.5 g/mol
InChIキー: JEFCZMAJSNEBDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用機序

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to increase the levels of other neuroactive molecules, such as taurine and beta-alanine, which may contribute to its therapeutic effects.

実験室実験の利点と制限

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, as well as its ability to increase the levels of GABA in the brain. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the therapeutic potential of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the safety and efficacy of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in human clinical trials needs to be further investigated.

合成法

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 4-(1-piperidinylcarbonyl)phenol followed by cyclization with cyclobutanone. Another method involves the reaction of 4-(1-piperidinylcarbonyl)phenol with cyclobutanone followed by cyclization with piperidine. Both methods result in the formation of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine with high yields.

科学的研究の応用

1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes developmental disabilities and seizures.

特性

IUPAC Name

[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c24-21(23-13-2-1-3-14-23)17-7-9-19(10-8-17)25-20-11-15-22(16-12-20)18-5-4-6-18/h7-10,18,20H,1-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFCZMAJSNEBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。